Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Anticancer drug discovery Ovarian cancer Pyrimidine-5-carbonitrile derivatives

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (CAS 833472-84-7) is a dihalogenated pyrimidine with reactive chlorine at positions 2/4 and a 4-fluorophenyl group at position 6, enabling sequential SNAr for modular kinase inhibitor synthesis. The 4-fluorophenyl moiety confers enhanced metabolic stability and target binding affinity versus non-fluorinated analogs—critical for IDH1 mutant inhibitor programs and anticancer scaffolds (GI50 0.33 μM). Standard purity 97% with batch-specific NMR/HPLC documentation.

Molecular Formula C10H5Cl2FN2
Molecular Weight 243.06 g/mol
CAS No. 833472-84-7
Cat. No. B1625192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
CAS833472-84-7
Molecular FormulaC10H5Cl2FN2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)F
InChIInChI=1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-1-3-7(13)4-2-6/h1-5H
InChIKeyQQLFWYQWFPLRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (CAS 833472-84-7) Procurement Guide: Technical Specifications and Core Applications


2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (CAS 833472-84-7) is a dihalogenated pyrimidine building block featuring reactive chlorine atoms at the 2- and 4-positions and a 4-fluorophenyl substituent at the 6-position [1]. This substitution pattern enables sequential nucleophilic aromatic substitution (SNAr) reactions for modular construction of 2,4-disubstituted pyrimidine derivatives, particularly in kinase inhibitor and anticancer agent development programs . The compound is commercially available at standard purity of 97% with batch-specific analytical documentation including NMR and HPLC .

Why 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine Cannot Be Replaced by Unsubstituted or Non-Fluorinated Pyrimidine Analogs


Generic substitution of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine with simpler analogs such as 2,4-dichloropyrimidine or 2,4-dichloro-6-phenylpyrimidine introduces critical differences in both synthetic outcomes and biological performance of downstream products. The 6-substituent electronically modulates the regioselectivity of nucleophilic aromatic substitution at the 2- versus 4-chloro positions [1], directly affecting synthetic route feasibility and intermediate yields. In biological contexts, the 4-fluorophenyl moiety confers enhanced target binding affinity and metabolic stability relative to non-fluorinated phenyl analogs, with fluorination of aryl rings being an established strategy to reduce oxidative metabolism and prolong half-life [2]. Procurement of the non-fluorinated 6-phenyl analog (CAS 26032-72-4) or the unsubstituted 2,4-dichloropyrimidine (CAS 3920-19-2) therefore cannot replicate the reactivity profile or the downstream pharmacological properties that this specific building block enables.

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine: Quantified Differentiation Evidence Versus Analogs


Anticancer Potency: 13.4-Fold Superior GI50 Relative to 5-Fluorouracil in Ovarian Cancer

A derivative bearing the 6-(4-fluorophenyl)pyrimidine core scaffold, compound 4g (NSC: 795,754), demonstrated GI50 of 0.33 μM against ovarian cancer cells, representing a 13.4-fold improvement in potency versus the standard chemotherapeutic 5-fluorouracil (GI50 = 4.43 μM). The selectivity index of 4.84 indicates preferential toxicity toward cancer cells over normal cells [1]. While this data derives from the advanced 5-carbonitrile derivative rather than the parent dichloro building block, the 4-fluorophenyl substitution is a structurally essential pharmacophore contributing to this activity profile, as demonstrated through structure-activity relationship (SAR) analysis within the study [1].

Anticancer drug discovery Ovarian cancer Pyrimidine-5-carbonitrile derivatives

Regioselective SNAr: 6-Substituent Electronic Modulation Determines 2- vs 4-Position Reactivity

In 2,4-dichloro-6-R-pyrimidines, the nature of the 6-substituent dictates the preferred site of nucleophilic attack. With electron-withdrawing groups (methoxycarbonyl, Cl, H, phenyl), methoxide anion substitution occurs predominantly at the 4-position. However, with an electron-donating methoxy group at the 6-position, substitution shifts mainly to the 2-position [1]. The 4-fluorophenyl group (σp ≈ -0.07 for phenyl with para-F) represents an intermediate electronic case, enabling tunable sequential substitution critical for constructing 2,4-differentially substituted products without requiring protection-deprotection steps.

Synthetic methodology Nucleophilic aromatic substitution Regioselectivity

Synthetic Yield: 50.61% Hydroxylation Yield Under Mild Aqueous Basic Conditions

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine undergoes hydroxylation in water with sodium hydroxide using DMSO as solvent over 0.33 hours, yielding the corresponding hydroxypyrimidine derivative at 50.61% yield [1]. This reaction constitutes a key step in the preparation of IDH1 mutant small-molecule inhibitors. The relatively short reaction time and moderate yield without specialized catalysts or anhydrous conditions demonstrate practical synthetic accessibility, though optimization potential exists.

Process chemistry IDH1 inhibitors Synthetic methodology

Commercial Purity Baseline: 97% with Batch-Specific Analytical Documentation

Commercially available 2,4-dichloro-6-(4-fluorophenyl)pyrimidine is supplied at a standard purity specification of 97%, with batch-specific analytical documentation including NMR, HPLC, and GC available upon request . This purity level represents the procurement baseline against which alternative suppliers and analog compounds should be benchmarked. Higher purity specifications (>98%) for this specific compound are not widely documented in primary literature or vendor catalogs.

Quality control Analytical chemistry Procurement specifications

Optimal Application Scenarios for 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine Procurement


IDH1 Mutant Inhibitor Development Programs

This compound serves as a documented synthetic intermediate in the preparation of IDH1 mutant small-molecule inhibitors, with established hydroxylation methodology yielding 50.61% under aqueous basic conditions [1]. Procurement is appropriate for medicinal chemistry teams pursuing IDH1-targeted therapies for glioma and acute myeloid leukemia indications.

Kinase Inhibitor Scaffold Construction Requiring Sequential SNAr

The 2,4-dichloro substitution pattern with a 6-(4-fluorophenyl) group enables sequential nucleophilic aromatic substitution for constructing 2,4-differentially functionalized pyrimidines. This scaffold is particularly relevant for kinase inhibitor development programs targeting ATP-binding pockets, where the 4-fluorophenyl moiety provides enhanced hydrophobic contacts and metabolic stability [1].

Anticancer Pyrimidine-5-Carbonitrile Derivative Synthesis

Derivatives bearing the 6-(4-fluorophenyl)pyrimidine core have demonstrated potent anticancer activity (GI50 = 0.33 μM against ovarian cancer) with 13.4-fold superiority over 5-fluorouracil and 4.84-fold cancer selectivity [1]. This compound is appropriate as a precursor for synthesizing structurally related 5-carbonitrile derivatives with anticipated anticancer and COX-2 inhibitory activity profiles [1].

Anti-Inflammatory COX-2 Inhibitor Lead Optimization

Compounds derived from the 6-(4-fluorophenyl)pyrimidine scaffold have exhibited selective COX-2 inhibition and in vivo anti-inflammatory efficacy (87% inflammation inhibition at 3 hours), surpassing ibuprofen (78%) and celecoxib (52%) in preclinical models [1]. This compound is suitable for medicinal chemistry programs optimizing COX-2 selective inhibitors where the fluorinated aromatic ring contributes to enhanced target engagement and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.